molecular formula C14H22N2O3S2 B6796361 N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide

N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide

Cat. No.: B6796361
M. Wt: 330.5 g/mol
InChI Key: IVMWADCMMINQJX-UHFFFAOYSA-N
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Description

N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide is a complex organic compound that features a cyclobutyl ring, a thiophene ring, and a pyrrolidine sulfonamide group

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c17-11-14(6-4-7-14)13(12-5-3-10-20-12)15-21(18,19)16-8-1-2-9-16/h3,5,10,13,15,17H,1-2,4,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWADCMMINQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC(C2=CC=CS2)C3(CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl and thiophene intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds and esters under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(hydroxymethyl)cyclobutyl]-thiophen-2-ylmethyl]pyrrolidine-1-sulfonamide is unique due to its combination of a cyclobutyl ring, a thiophene ring, and a pyrrolidine sulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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